N-[3-[ethyl(methyl)carbamoyl]phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide
Description
N-[3-[ethyl(methyl)carbamoyl]phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide is a complex organic compound featuring a piperidine ring, an oxane moiety, and a phenyl group substituted with an ethyl(methyl)carbamoyl group
Properties
IUPAC Name |
N-[3-[ethyl(methyl)carbamoyl]phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-3-23(2)20(25)17-7-6-8-18(15-17)22-21(26)24-12-10-16(11-13-24)19-9-4-5-14-27-19/h6-8,15-16,19H,3-5,9-14H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPXMKQSIJLVOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=CC(=CC=C1)NC(=O)N2CCC(CC2)C3CCCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[ethyl(methyl)carbamoyl]phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines.
Introduction of the Oxane Moiety: The oxane ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by an oxane group.
Attachment of the Phenyl Group: The phenyl group with the ethyl(methyl)carbamoyl substituent can be attached through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.
Final Coupling: The final step involves coupling the phenyl group to the piperidine-oxane intermediate, typically through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the carbamoyl group.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[3-[ethyl(methyl)carbamoyl]phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a ligand for studying receptor interactions due to its piperidine and phenyl groups, which are common motifs in bioactive molecules.
Medicine
Medically, the compound could be investigated for its potential as a pharmaceutical agent. The presence of the piperidine ring suggests possible activity as a central nervous system agent, while the carbamoyl group may confer additional pharmacological properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile structure.
Mechanism of Action
The mechanism of action of N-[3-[ethyl(methyl)carbamoyl]phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide would depend on its specific application. In a biological context, it might interact with receptors or enzymes, modulating their activity through binding interactions. The piperidine ring could mimic neurotransmitters, while the carbamoyl group might interact with active sites of enzymes.
Comparison with Similar Compounds
Similar Compounds
N-[3-(dimethylcarbamoyl)phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide: Similar structure but with a dimethylcarbamoyl group instead of an ethyl(methyl)carbamoyl group.
N-[3-(ethylcarbamoyl)phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide: Lacks the methyl group in the carbamoyl substituent.
Uniqueness
N-[3-[ethyl(methyl)carbamoyl]phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both an oxane and a piperidine ring in the same molecule is relatively rare and offers unique opportunities for interaction with biological targets and materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
